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Compound of Interest

Compound Name:
4-(4-

Methoxyphenoxy)benzaldehyde

Cat. No.: B1588542 Get Quote

In the landscape of pharmaceutical research and drug development, a thorough understanding

of the structural and electronic properties of synthesized compounds is paramount. This guide

provides a detailed spectroscopic comparison of the aromatic aldehyde, 4-(4-
methoxyphenoxy)benzaldehyde, with its readily available precursors, 4-fluorobenzaldehyde

and 4-methoxyphenol. Through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a clear analysis of the key spectral

changes that signify the successful synthesis of the target molecule. This information is crucial

for researchers in organic synthesis and medicinal chemistry for reaction monitoring, structural

confirmation, and purity assessment.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-(4-
methoxyphenoxy)benzaldehyde and its precursors. This quantitative data provides a direct

comparison of the distinct spectral features of each compound.

Table 1: ¹H NMR Spectroscopic Data
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Compound Chemical Shift (δ) in ppm

4-(4-Methoxyphenoxy)benzaldehyde

9.90 (s, 1H, -CHO), 7.81-7.83 (m, 2H, Ar-H),

6.99-7.05 (m, 4H, Ar-H), 6.92-6.95 (m, 2H, Ar-

H), 3.83 (s, 3H, -OCH₃)[1]

4-Fluorobenzaldehyde
9.97 (s, 1H, -CHO), 7.92 (dd, J=8.8, 5.5 Hz, 2H,

Ar-H), 7.26 (t, J=8.8 Hz, 2H, Ar-H)

4-Methoxyphenol

8.8 (s, 1H, -OH), 6.78 (d, J=9.1 Hz, 2H, Ar-H),

6.72 (d, J=9.1 Hz, 2H, Ar-H), 3.73 (s, 3H, -

OCH₃)

Table 2: ¹³C NMR Spectroscopic Data

Compound Chemical Shift (δ) in ppm

4-(4-Methoxyphenoxy)benzaldehyde

190.9 (-CHO), 164.2 (C-O), 157.0 (C-O), 148.3

(C-O), 132.1 (Ar-CH), 131.0 (Ar-C), 122.0 (Ar-

CH), 116.9 (Ar-CH), 115.3 (Ar-CH), 55.8 (-

OCH₃)[1]

4-Fluorobenzaldehyde

190.4 (d, J=2.0 Hz, -CHO), 166.4 (d, J=256.0

Hz, C-F), 132.9 (d, J=3.0 Hz, Ar-C), 132.2 (d,

J=10.0 Hz, Ar-CH), 116.4 (d, J=22.0 Hz, Ar-CH)

4-Methoxyphenol
153.5 (C-O), 149.9 (C-O), 116.3 (Ar-CH), 114.9

(Ar-CH), 55.8 (-OCH₃)

Table 3: Infrared (IR) Spectroscopy Data
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Compound Key Absorption Bands (cm⁻¹)

4-(4-Methoxyphenoxy)benzaldehyde

3005 (w, C-H str), 2965 (w, C-H str), 2835 (w, C-

H str), 2745 (w, C-H str, aldehyde), 1680 (s,

C=O str, aldehyde), 1595 (m, C=C str), 1575 (s,

C=C str), 1495 (s, C=C str), 1230 (s, C-O str,

ether)[1]

4-Fluorobenzaldehyde

3070 (w, C-H str), 2860 (w, C-H str, aldehyde),

2760 (w, C-H str, aldehyde), 1705 (s, C=O str,

aldehyde), 1600 (s, C=C str), 1235 (s, C-F str)

4-Methoxyphenol

3350 (br, O-H str), 3050 (w, C-H str), 2950 (m,

C-H str), 1510 (s, C=C str), 1230 (s, C-O str,

ether), 1035 (s, C-O str, alcohol)

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Compound λmax (nm) Solvent

4-(4-

Methoxyphenoxy)benzaldehyd

e

~290, ~220 Methanol

4-Fluorobenzaldehyde 247 Not Specified

4-Methoxyphenol 222, 282[2] Acidic Mobile Phase[2]

Experimental Protocols
Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde

The synthesis of 4-(4-methoxyphenoxy)benzaldehyde is achieved via a nucleophilic aromatic

substitution reaction.[1][3][4] In a typical procedure, equimolar amounts of 4-

fluorobenzaldehyde and 4-methoxyphenol are dissolved in dimethyl sulfoxide (DMSO).[4] An

excess of a base, such as potassium carbonate, is added to the mixture.[4] The reaction

mixture is then heated, for instance, to 140°C for 45 minutes.[4] After cooling to room

temperature, the product is isolated by precipitation upon addition of water. The crude product
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can be further purified by recrystallization from a suitable solvent like n-heptane to yield pale

yellow crystals.[4]

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer

operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated

solvent, most commonly deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR)

spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total

Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt

plates.

UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded on a dual-beam UV-Vis

spectrophotometer. Samples are dissolved in a suitable UV-transparent solvent, such as

methanol or ethanol, and the absorbance is measured over a range of wavelengths, typically

from 200 to 400 nm.

Visualizing the Synthesis and Analysis
To further clarify the relationships between the compounds and the analytical process, the

following diagrams are provided.
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Click to download full resolution via product page

Caption: Synthetic pathway for 4-(4-methoxyphenoxy)benzaldehyde.
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Caption: Workflow for spectroscopic comparison of precursors and product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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